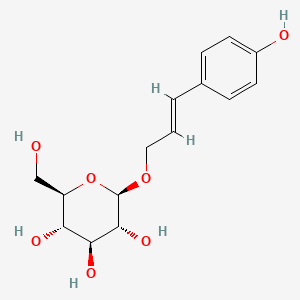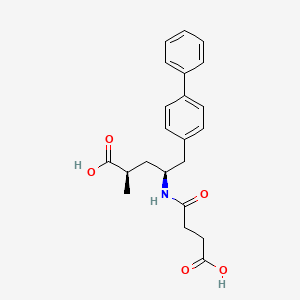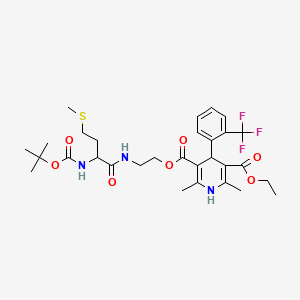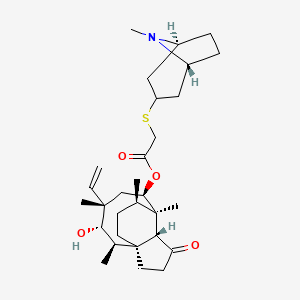
Retapamulin
Übersicht
Beschreibung
Retapamulin ist ein topisches Antibiotikum, das von GlaxoSmithKline entwickelt wurde. Es ist das erste Medikament der neuen Klasse der Pleuromutilin-Antibiotika, das für die Anwendung am Menschen zugelassen wurde. This compound wird unter den Markennamen Altabax und Altargo vermarktet. Es wurde im April 2007 von der US-amerikanischen Food and Drug Administration für die Behandlung bakterieller Hautinfektionen wie Impetigo zugelassen .
Wirkmechanismus
Retapamulin ist ein bakterieller Proteinsynthesehemmer, der zur Klasse der Pleuromutilin-Verbindungen gehört. Es hemmt die Initiation der Proteinsynthese, indem es an eine spezifische Stelle an der 50S-Untereinheit bakterieller Ribosomen bindet (Domäne V der 23S rRNA). Diese Bindungsstelle beinhaltet das ribosomale Protein L3 und befindet sich im Bereich der ribosomalen P-Site und des Peptidyltransferase-Zentrums. Durch die Bindung an diese Stelle hemmt this compound die Peptidyltransferierung, blockiert P-Site-Interaktionen und verhindert die normale Bildung aktiver 50S-Ribosomenuntereinheiten .
Wissenschaftliche Forschungsanwendungen
Retapamulin wird hauptsächlich zur Behandlung bakterieller Hautinfektionen wie Impetigo verwendet, die durch Methicillin-empfindlichen Staphylococcus aureus oder Streptococcus pyogenes verursacht werden . Es zeigte Wirksamkeit gegen bestimmte grampositive Bakterien, einschließlich MRSA . Die einzigartige Wirkungsweise von this compound, die die Bindung an eine spezifische Stelle an der 50S-Untereinheit bakterieller Ribosomen beinhaltet, macht es zu einem wertvollen Werkzeug zur Bekämpfung von antibiotikaresistenten Bakterien . Darüber hinaus machen seine schnelle Metabolisierung und die geringe systemische Exposition es für topische Anwendungen geeignet .
Biochemische Analyse
Biochemical Properties
Retapamulin interacts with the bacterial ribosome, specifically the 50S subunit . It binds to a specific site on the 50S subunit of the bacterial ribosome (domain V of 23S rRNA) . This binding site involves ribosomal protein L3 . By binding to this site, pleuromutilins like this compound inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits .
Cellular Effects
This compound has a bacteriostatic action, but it may become bactericidal at high concentrations . It acts by selectively inhibiting the initiation of protein synthesis in bacteria at the level of the bacterial 50S ribosome . This inhibition of protein synthesis affects the growth and survival of bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding inhibits the initiation of protein synthesis, blocking P-site interactions, and preventing the formation of active 50S ribosomal subunits . This unique mechanism of action distinguishes this compound from other classes of antibiotics .
Temporal Effects in Laboratory Settings
This compound is adequately and rapidly metabolized in vitro via various metabolic pathways, such as hydroxylation, including mono-, di-, and trihydroxylation, and demethylation . The major metabolic routes of this compound were hydroxylation at the 2β and 8α positions of the mutilin moiety .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that this compound is indicated for use twice a day for 5 days in patients aged 9 months or older .
Metabolic Pathways
This compound is extensively metabolized to numerous metabolites, of which the predominant routes of metabolism were mono-oxygenation and N-demethylation . The major enzyme responsible for metabolism of this compound in human liver microsomes was cytochrome P450 3A4 (CYP3A4) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well determined . It is known that this compound is approximately 94% bound to human plasma proteins, and the protein binding is independent of concentration .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its effects .
Vorbereitungsmethoden
Retapamulin wird durch ein semi-synthetisches Verfahren hergestellt. Der Prozess beginnt mit einem Fermentationsschritt unter Verwendung des Pilzes Clitopilus passeckerianus, um das Schlüsselzwischenprodukt Pleuromutilin zu erhalten. Dieses Zwischenprodukt wird dann einem fünfschrittigen Syntheseprozess unterzogen, um this compound zu produzieren . Ein weiteres Verfahren beinhaltet die Verwendung von Pleuromutilin als Ausgangsmaterial und die Gewinnung von PLM-TS durch Kondensationsreaktion mit Toluolsulfonylchlorid. Es folgt eine Reihe von Reaktionen, darunter Substitution, Ansäuerung, Hydrolyse und abschließende Kondensation unter alkalischen Bedingungen, um this compound zu erhalten .
Analyse Chemischer Reaktionen
Retapamulin durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierung und Demethylierung. Die wichtigsten Stoffwechselwege beinhalten die Hydroxylierung an den Positionen 2β und 8α des Mutilin-Moleküls . Es ist auch bekannt, mit bakteriellen Ribosomen zu interagieren, wodurch die ribosomale Peptidyltransferase-Aktivität gehemmt und die Bindung des Initiator-tRNA-Substrats an das ribosomale P-Site teilweise gehemmt wird .
Vergleich Mit ähnlichen Verbindungen
Retapamulin ist Teil der Klasse der Pleuromutilin-Antibiotika, zu der auch Tiamulin und Valnemulin gehören. Diese Verbindungen haben einen ähnlichen Wirkungsmechanismus, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen. So werden Tiamulin und Valnemulin hauptsächlich in der Veterinärmedizin eingesetzt, während this compound für die Anwendung am Menschen zugelassen ist . Ein weiteres Pleuromutilin-Derivat, Lefamulin, wurde im August 2019 für die systemische Anwendung zugelassen, was die fortlaufende Entwicklung und das Potenzial dieser Klasse von Antibiotika unterstreicht .
Eigenschaften
CAS-Nummer |
224452-66-8 |
|---|---|
Molekularformel |
C30H47NO4S |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18?,19?,20?,21?,22?,24?,26?,27?,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
STZYTFJPGGDRJD-FLVMOMPBSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
Isomerische SMILES |
CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
Aussehen |
White to off-white solid powder |
Key on ui other cas no. |
224452-66-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
3.94e-04 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB-275833; SB 275833; SB275833; Retapamulin, brand names Altabax and Altargo. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of retapamulin?
A: this compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the peptidyl transferase center located within the 50S ribosomal subunit. [, ] This binding interaction inhibits bacterial protein synthesis. [, , , , ]
Q2: How does the binding of this compound to the ribosome differ from other antibiotics?
A: this compound exhibits a unique binding site on the ribosome compared to other antibiotic classes that target protein synthesis. [, , ] This distinct binding mode contributes to its lack of target-specific cross-resistance with commonly used antibiotics. [, , , ]
Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?
A: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, ultimately leading to growth arrest and bacterial cell death. [, , ] This bacteriostatic effect makes this compound effective against susceptible bacterial strains.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C28H47NO4S, and its molecular weight is 493.75 g/mol. []
Q5: Is there any spectroscopic data available for characterizing this compound?
A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, for the analysis of this compound. [, ] This technique allows for the separation, identification, and quantification of this compound based on its unique chemical properties.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Topical application of this compound results in low systemic exposure, making it challenging to obtain detailed pharmacokinetic parameters. [, , ] Research using microdialysis techniques has aimed to quantify dermal concentrations and relate them to plasma concentrations. [] Studies have shown that this compound undergoes significant metabolism in vitro and in vivo, primarily through hydroxylation and demethylation pathways. []
Q7: How do the pharmacokinetic properties of this compound relate to its topical application and efficacy?
A: The low systemic absorption of this compound after topical application is advantageous for treating localized skin infections, as it minimizes the risk of systemic side effects. [, ]
Q8: What in vitro models have been used to evaluate the efficacy of this compound?
A: Researchers have employed broth microdilution, agar dilution, and E-test methods to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial isolates. [, , , , , , , , , ] Time-kill assays have also been used to assess its bactericidal activity. []
Q9: What in vivo models have been used to assess the efficacy of this compound?
A: Animal models, particularly the surgical wound infection model in rabbits, have been used to evaluate the efficacy of this compound in treating infected skin lesions. [, ]
Q10: Are there any clinical trials investigating the efficacy of this compound?
A: Yes, numerous clinical trials have been conducted to assess the safety and efficacy of this compound in treating various skin infections, including impetigo and secondarily infected traumatic lesions. [, , , , , , , , , ]
Q11: What are the known resistance mechanisms to this compound?
A: Resistance to this compound is primarily associated with mutations in the rplC gene, which encodes the ribosomal protein L3. [, , , ] These mutations alter the binding site of this compound on the ribosome, reducing its efficacy.
Q12: What is the prevalence of this compound resistance in clinical isolates?
A: While this compound resistance remains relatively low, studies have reported emerging resistance, particularly in MRSA strains. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


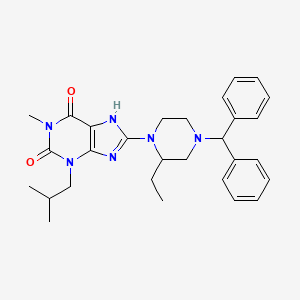
![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)
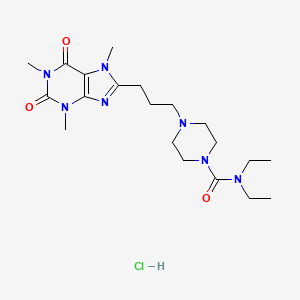
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)

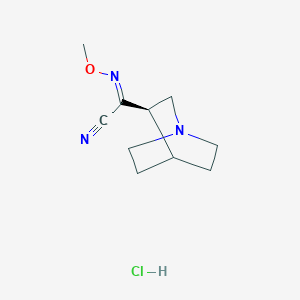
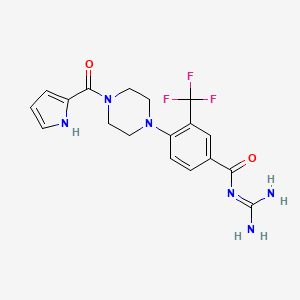

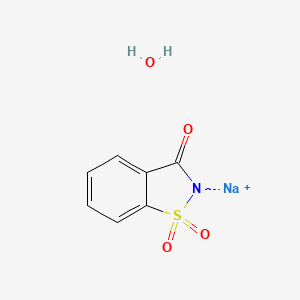
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)
